molecular formula C16H13F3N6O2 B2478848 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-12-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2478848
CAS RN: 2034322-12-6
M. Wt: 378.315
InChI Key: XUCWYKZNFVRYKG-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13F3N6O2 and its molecular weight is 378.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant portion of the research around compounds structurally related to (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone focuses on the synthesis and characterization of novel derivatives. For instance, novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities. The most potent compound demonstrated significant efficacy compared to the reference drug phenytoin, suggesting potential applications in developing new treatments for convulsive disorders (Malik & Khan, 2014).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal properties of related compounds. Synthesized derivatives exhibited good to moderate activity against various bacterial and fungal strains. Notably, some compounds showed superior antimycobacterial, antifungal, and antibacterial activity compared to standard drugs like ciprofloxacin and clotrimazole, indicating their potential as novel agents in treating infectious diseases (Pandya et al., 2019).

Optical and Material Applications

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their characterization revealed unique optical properties, including absorption and fluorescence spectra with notable Stokes' shifts. These findings suggest applications in creating luminescent materials for various technological applications, highlighting the potential of these compounds in the development of new materials with specific optical properties (Volpi et al., 2017).

Drug Design and Molecular Docking

Further studies have involved the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. The elucidation of their mechanism of action through in vitro evaluations on sodium channels has provided insights into their therapeutic potential, laying the groundwork for future developments in neuropharmacology (Malik & Khan, 2014).

Structural Studies and Chemical Analysis

The structural analysis of related compounds, including crystallographic and conformational studies, supports the synthesis and application of these molecules in various fields. The detailed characterization techniques employed, such as X-ray diffraction and DFT studies, provide valuable information on the molecular structures, optimizing their potential applications in medicinal chemistry and material science (Huang et al., 2021).

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c17-16(18,19)15-21-13(23-27-15)10-6-7-24(9-10)14(26)12-8-20-25(22-12)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCWYKZNFVRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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